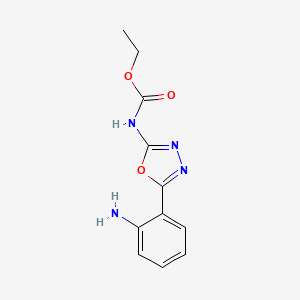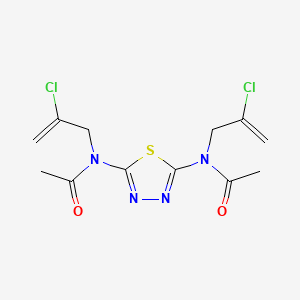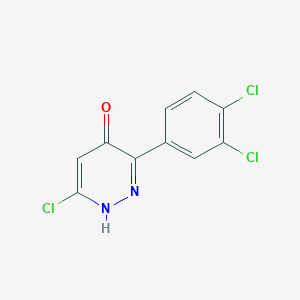
9H-Purine, 2-chloro-6-(4-methoxyphenyl)-9-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group, an isopropyl group, and a methoxyphenyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from simple starting materials such as formamide and cyanamide, which undergo cyclization to form the purine ring.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted purines with different functional groups.
Scientific Research Applications
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-isopropyl-6-phenyl-9H-purine: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Chloro-9-isopropyl-6-(4-hydroxyphenyl)-9H-purine: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interactions with biological targets.
Uniqueness
2-Chloro-9-isopropyl-6-(4-methoxyphenyl)-9H-purine is unique due to the presence of the methoxyphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
537802-52-1 |
|---|---|
Molecular Formula |
C15H15ClN4O |
Molecular Weight |
302.76 g/mol |
IUPAC Name |
2-chloro-6-(4-methoxyphenyl)-9-propan-2-ylpurine |
InChI |
InChI=1S/C15H15ClN4O/c1-9(2)20-8-17-13-12(18-15(16)19-14(13)20)10-4-6-11(21-3)7-5-10/h4-9H,1-3H3 |
InChI Key |
GRZHKSGWEIEFSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


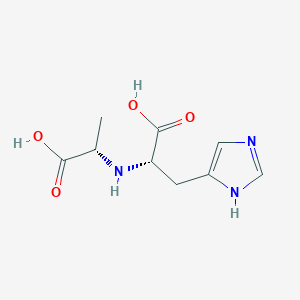
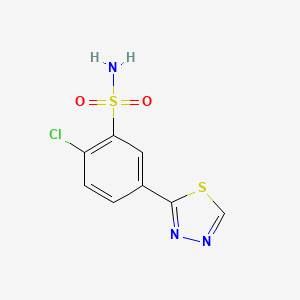
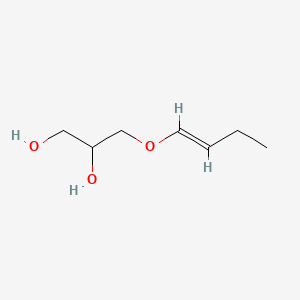
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
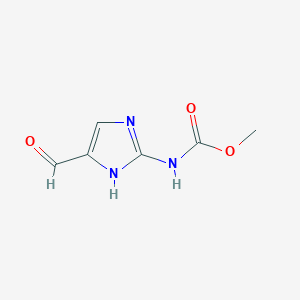
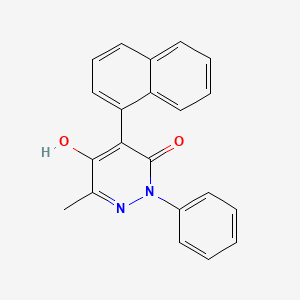
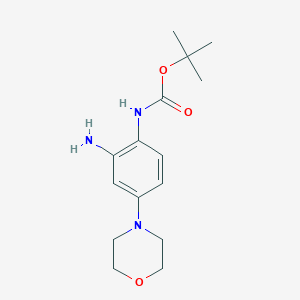

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
